Cas no 896618-60-3 (3-(2,5-DIMETHYLBENZOYL)THIOPHENE)
3-(2,5-DIMETHYLBENZOYL)THIOPHENE Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,5-DIMETHYLBENZOYL)THIOPHENE
- (2,5-dimethylphenyl)-thiophen-3-ylmethanone
- MFCD07699028
- DTXSID80641839
- SCHEMBL11851539
- (2,5-Dimethylphenyl)(thiophen-3-yl)methanone
- 896618-60-3
- AKOS009505929
-
- MDL: MFCD07699028
- Inchi: 1S/C13H12OS/c1-9-3-4-10(2)12(7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3
- InChI Key: DEXVYYSMOLMDNG-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(C1C=C(C)C=CC=1C)=O
Computed Properties
- Exact Mass: 216.06100
- Monoisotopic Mass: 216.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- Density: 1.14
- Boiling Point: 322.5°C at 760 mmHg
- Flash Point: 148.8°C
- Refractive Index: 1.591
- PSA: 45.31000
- LogP: 3.59590
3-(2,5-DIMETHYLBENZOYL)THIOPHENE Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2,5-DIMETHYLBENZOYL)THIOPHENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202334-1g |
3-(2,5-Dimethylbenzoyl)thiophene |
896618-60-3 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202334-2g |
3-(2,5-Dimethylbenzoyl)thiophene |
896618-60-3 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202334-5g |
3-(2,5-Dimethylbenzoyl)thiophene |
896618-60-3 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Matrix Scientific | 107111-1g |
3-(2,5-Dimethylbenzoyl)thiophene, 97% |
896618-60-3 | 97% | 1g |
$517.00 | 2023-09-05 | |
| Matrix Scientific | 107111-2g |
3-(2,5-Dimethylbenzoyl)thiophene, 97% |
896618-60-3 | 97% | 2g |
$739.00 | 2023-09-05 | |
| Matrix Scientific | 107111-5g |
3-(2,5-Dimethylbenzoyl)thiophene, 97% |
896618-60-3 | 97% | 5g |
$1412.00 | 2023-09-05 | |
| abcr | AB362461-1 g |
3-(2,5-Dimethylbenzoyl)thiophene, 97%; . |
896618-60-3 | 97% | 1g |
€954.60 | 2023-04-26 | |
| abcr | AB362461-2 g |
3-(2,5-Dimethylbenzoyl)thiophene, 97%; . |
896618-60-3 | 97% | 2g |
€1400.00 | 2023-04-26 | |
| abcr | AB362461-1g |
3-(2,5-Dimethylbenzoyl)thiophene, 97%; . |
896618-60-3 | 97% | 1g |
€953.10 | 2025-04-15 | |
| abcr | AB362461-2g |
3-(2,5-Dimethylbenzoyl)thiophene, 97%; . |
896618-60-3 | 97% | 2g |
€1398.60 | 2025-04-15 |
3-(2,5-DIMETHYLBENZOYL)THIOPHENE Suppliers
3-(2,5-DIMETHYLBENZOYL)THIOPHENE Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-(2,5-DIMETHYLBENZOYL)THIOPHENE
3-(2,5-DIMETHYLBENZOYL)THIOPHENE (CAS No. 896618-60-3): A Comprehensive Overview
3-(2,5-DIMETHYLBENZOYL)THIOPHENE, also referred to by its CAS registry number 896618-60-3, is a fascinating organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound with sulfur as the heteroatom. The presence of the 2,5-dimethylbenzoyl group attached to the thiophene ring introduces unique electronic and structural properties, making it a valuable molecule for various applications.
The molecular structure of 3-(2,5-DIMETHYLBENZOYL)THIOPHENE consists of a thiophene ring fused with a benzoyl group substituted with two methyl groups at the 2 and 5 positions. This substitution pattern not only enhances the stability of the molecule but also influences its electronic properties. The thiophene moiety is known for its conjugated π-system, which facilitates electron delocalization and contributes to the compound's optical and electronic characteristics. Recent studies have highlighted the potential of such thiophene derivatives in organic electronics, particularly in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
One of the most notable aspects of 3-(2,5-DIMETHYLBENZOYL)THIOPHENE is its versatility in chemical synthesis. Researchers have explored various methods to synthesize this compound, including coupling reactions and Friedel-Crafts acylation. These methods have been optimized to achieve high yields and purity, ensuring its suitability for advanced materials research. The compound's ability to undergo further functionalization has opened up new avenues for tailoring its properties for specific applications.
In terms of physical properties, 3-(2,5-DIMETHYLBENZOYL)THIOPHENE exhibits a high degree of thermal stability, which is crucial for its use in high-temperature applications. Its solubility in common organic solvents also makes it amenable to solution-processing techniques, such as spin-coating and inkjet printing. These characteristics are particularly advantageous in the fabrication of thin-film devices, where precise control over film morphology is essential.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 3-(2,5-DIMETHYLBENZOYL)THIOPHENE. Density functional theory (DFT) calculations have revealed that the compound's energy levels are well-suited for charge transport in organic semiconductors. This has led to its exploration as a candidate material for field-effect transistors (FETs), where it has demonstrated promising performance in terms of carrier mobility and on/off ratio.
The application of 3-(2,5-DIMETHYLBENZOYL)THIOPHENE extends beyond electronics into the realm of sensing technologies. Its unique electronic properties enable it to act as a sensitive platform for detecting various analytes, including gases and biomolecules. For instance, studies have shown that thin films of this compound can serve as effective sensors for nitrogen dioxide (NO₂), showcasing its potential in environmental monitoring applications.
In addition to its technical applications, 3-(2,5-DIMETHYLBENZOYL)THIOPHENE has also found relevance in fundamental research on π-conjugated systems. Its structure provides an excellent model for studying intermolecular interactions and charge transfer processes. Researchers have utilized this compound to investigate exciton dynamics in organic semiconductors, contributing to our understanding of light-matter interactions at the molecular level.
Looking ahead, the continued exploration of 3-(2,5-DIMETHYLBENZOYL)THIOPHENE is expected to yield further breakthroughs in materials science and technology. Its combination of stability, functionality, and tunable properties positions it as a key player in the development of next-generation organic devices. As research progresses, we can anticipate new insights into its potential applications across diverse fields.
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